(R)-2-(1-Methylpyrrolidin-2-yl)ethanamine

Description

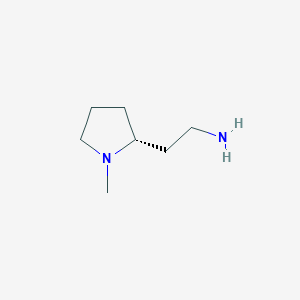

Structure

3D Structure

Properties

IUPAC Name |

2-[(2R)-1-methylpyrrolidin-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHGJPJOMCXSKN-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101288117 | |

| Record name | (2R)-1-Methyl-2-pyrrolidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422545-96-8 | |

| Record name | (2R)-1-Methyl-2-pyrrolidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422545-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-1-Methyl-2-pyrrolidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrrolidineethanamine, 1-methyl-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-2-(1-Methylpyrrolidin-2-yl)ethanamine chemical properties

An In-Depth Technical Guide to (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine: Properties, Synthesis, and Applications

Abstract

This compound is a chiral diamine that serves as a critical structural motif and versatile building block in modern medicinal chemistry and drug development. Its unique architecture, featuring a stereodefined pyrrolidine ring, a tertiary amine, and a primary ethylamine side chain, makes it an invaluable intermediate for synthesizing complex molecular targets with high stereochemical purity. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, validated synthetic routes, and principal applications. It is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound's unique characteristics in their work.

Physicochemical and Spectroscopic Profile

The precise characterization of this compound is fundamental to its effective use. The following data summarizes its key physical and chemical properties.

Core Chemical Properties

Quantitative data for the compound, primarily sourced from racemic or unspecified stereoisomer samples, are compiled below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆N₂ | [1][2][3] |

| Molecular Weight | 128.22 g/mol | [2][3][4] |

| CAS Number | 422545-96-8 ((R)-enantiomer) 51387-90-7 (racemate) | [2][3][5] |

| Appearance | Liquid; may appear as a light beige to brown powder | [2][4] |

| Density | ~0.909 g/cm³ at 25 °C | [4][] |

| Boiling Point | ~152.7 °C at 760 mmHg | [4][] |

| Refractive Index | n20/D ~1.47 | [2][4] |

| LogP (XLogP3) | 0.2 | [3][4] |

Stereochemistry

The defining feature of this molecule is the chiral center at the C2 position of the pyrrolidine ring. The (R)-configuration is crucial for the stereoselective synthesis of active pharmaceutical ingredients (APIs), where biological activity is often confined to a single enantiomer. The use of the enantiomerically pure form minimizes potential off-target effects and inactive isomeric ballast in the final drug product.

Spectroscopic Signature

Unambiguous structural confirmation is essential for validating synthesis and ensuring purity. Spectroscopic analysis provides a definitive fingerprint of the molecule.[7]

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the different chemical environments. Key expected resonances include a singlet for the N-methyl protons (~2.2-2.4 ppm), a series of multiplets for the pyrrolidine ring and ethyl chain protons (~1.5-3.0 ppm), and a broad singlet for the primary amine (NH₂) protons, the chemical shift of which is dependent on solvent and concentration.[7]

-

¹³C NMR Spectroscopy: The carbon spectrum will display seven unique signals corresponding to each carbon atom in the structure. The N-methyl carbon will appear as a distinct peak, with other signals corresponding to the four unique carbons of the pyrrolidine ring and the two carbons of the ethylamine side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions characteristic of its functional groups.[7] Key expected bands include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the alkyl groups (below 3000 cm⁻¹), and N-H bending vibrations (~1600 cm⁻¹).[7]

-

Mass Spectrometry (MS): Electron impact (EI) or chemical ionization (CI) mass spectrometry will show a molecular ion peak (M⁺) at m/z 128. Key fragmentation patterns would involve the loss of the ethylamine side chain or cleavage of the pyrrolidine ring, providing further structural confirmation.[7]

Synthesis and Reactivity

The synthesis of this compound requires stereocontrol to establish the desired (R)-chirality. However, a common and well-documented route for the racemic compound starts from the readily available 1-methyl-2-pyrrolidinone.[2]

Synthetic Workflow from 1-Methyl-2-pyrrolidinone

This two-step process involves the formation of a nitrile intermediate, followed by catalytic hydrogenation.[2]

Caption: Synthesis of 2-(1-Methylpyrrolidin-2-yl)ethanamine.

Experimental Protocol: Synthesis of Racemic 2-(1-Methylpyrrolidin-2-yl)ethanamine

This protocol describes a representative synthesis. Achieving the (R)-enantiomer would require a chiral starting material, a chiral catalyst, or resolution of the final racemic mixture.

Step 1: Formation of (1-Methylpyrrolidin-2-ylidene)-acetonitrile

-

Rationale: This step introduces the two-carbon side chain required for the final ethylamine group. The reaction is a condensation between the lactam (1-methyl-2-pyrrolidinone) and acetonitrile.

-

Procedure: In a flame-dried, multi-neck flask equipped with a reflux condenser and under an inert atmosphere (e.g., Nitrogen), combine 1-methyl-2-pyrrolidinone and acetonitrile.

-

Add a strong base (e.g., sodium amide or potassium tert-butoxide) portion-wise at a controlled temperature to facilitate the condensation.

-

After the addition is complete, heat the reaction mixture to reflux for several hours until TLC or GC analysis indicates the consumption of the starting material.

-

Cool the mixture, carefully quench the reaction with water, and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile intermediate. Purification can be achieved via vacuum distillation or column chromatography.

Step 2: Hydrogenation of (1-Methylpyrrolidin-2-ylidene)-acetonitrile

-

Rationale: This step reduces the nitrile functional group to a primary amine and also reduces the exocyclic double bond to form the final saturated pyrrolidine ring. Palladium on carbon (Pd/C) is a highly effective and standard catalyst for this transformation.[2]

-

Procedure: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve the nitrile intermediate from Step 1 in a suitable solvent, such as methanol or ethanol.[2]

-

Carefully add a catalytic amount of 10% Palladium on carbon (typically 1-5 mol%).

-

Seal the vessel, purge it with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction to a moderate temperature (e.g., 40-80 °C) and agitate for 12-24 hours.[2]

-

Self-Validation: Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by GC-MS to confirm the disappearance of the intermediate and the appearance of the product.

-

Once complete, cool the vessel, vent the hydrogen, and carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by vacuum distillation to yield 2-(1-Methylpyrrolidin-2-yl)ethanamine as a liquid.

Chemical Reactivity

The reactivity is dominated by its two amine groups:

-

Primary Amine (-CH₂NH₂): This group is a potent nucleophile and a base. It readily participates in reactions such as acylation, alkylation, reductive amination, and amide bond formation.

-

Tertiary Amine (N-CH₃): This group is also basic and can be quaternized with alkyl halides. It can direct ortho-lithiation on the pyrrolidine ring if suitably activated.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a chiral precursor for more complex molecules, particularly those targeting the central nervous system (CNS).[2] The pyrrolidine ring is a privileged scaffold found in numerous biologically active compounds.[8]

Caption: Role as a building block in API synthesis.

While specific pharmacological data for this exact compound is limited, the related (R)-2-methylpyrrolidine scaffold is a key component in drugs like Irdabisant, a histamine H3 receptor antagonist.[9][10] This highlights the pharmaceutical industry's interest in this structural class for developing novel therapeutics.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.[2]

Hazard Identification

| Hazard Statement | Description | Reference(s) |

| H302 | Harmful if swallowed | [2][4] |

| H315 | Causes skin irritation | [2][4] |

| H318 / H319 | Causes serious eye damage / irritation | [2][4][11] |

| H335 | May cause respiratory irritation | [2][4][11] |

Safe Handling and Storage Protocol

Adherence to a strict safety workflow is mandatory when working with this chemical.

Caption: Laboratory safety workflow for handling the amine.

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[2]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.[12]

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Prevent the formation of aerosols. Keep away from ignition sources, strong acids, and strong oxidizing agents.[13][14]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[12][13] Due to its potential hygroscopic and light-sensitive nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain purity.[13]

Conclusion

This compound is a high-value chiral intermediate with a well-defined chemical and spectroscopic profile. Its utility is firmly established in the synthesis of complex, stereochemically pure molecules for pharmaceutical research. Understanding its properties, synthetic pathways, and handling requirements is crucial for any scientist aiming to incorporate this versatile building block into their research and development programs.

References

-

PubChem. . National Center for Biotechnology Information.

- Material Safety Data Sheet. (N/A).

- Spectrum Chemical. (2015).

- Echemi. (N/A). 2-(2-Aminoethyl)

- Fisher Scientific. (2010). SAFETY DATA SHEET - 2-(Aminomethyl)-1-ethylpyrrolidine.

- Sigma-Aldrich. (2025).

-

PubChem. . National Center for Biotechnology Information.

- Echemi. (N/A). 2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine.

- BenchChem. (2025). An In-Depth Technical Guide to 2-(2-Aminoethyl)-1-methylpyrrolidine: Synthesis and Properties.

-

PubChem. . National Center for Biotechnology Information.

- Google Patents. (2005). CN1621403A - 2-(2-aminoethyl)

- BOC Sciences. (N/A). CAS 422545-95-7 2-[(2S)-1-Methylpyrrolidin-2-yl]ethanamine.

- BenchChem. (2025). Application Notes and Protocols: The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis.

- Chemical-Suppliers. (N/A). 2-[(2R)-1-methylpyrrolidin-2-yl]ethanamine | CAS 422545-96-8.

- Sigma-Aldrich. (N/A). 2-(2-methylpyrrolidin-1-yl)ethan-1-amine | 35025-84-4.

- Google Patents. (2008). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).

- BenchChem. (2025). Spectroscopic Analysis for Structural Confirmation of 2-(2-Aminoethyl)

- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- MDPI. (2021). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)

Sources

- 1. This compound | C7H16N2 | CID 25272068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-(2-Aminoethyl)-1-methylpyrrolidine | C7H16N2 | CID 98388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 2-[(2R)-1-methylpyrrolidin-2-yl]ethanamine | CAS 422545-96-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

- 13. uwaterloo.ca [uwaterloo.ca]

- 14. fishersci.com [fishersci.com]

(R)-2-(1-Methylpyrrolidin-2-yl)ethanamine CAS number

An In-depth Technical Guide to (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine: A Chiral Scaffold for Advanced Drug Discovery

Abstract

This compound is a chiral diamine that has emerged as a pivotal building block in modern medicinal chemistry and asymmetric synthesis. The inherent stereochemistry of its pyrrolidine ring, coupled with two distinct and modifiable amine functionalities, makes it a highly valuable scaffold for creating complex, enantiomerically pure molecules. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, stereoselective synthesis protocols, and its critical applications in the development of novel therapeutics and chiral catalysts. By synthesizing information from established literature and chemical databases, this document serves as a resource for researchers, scientists, and drug development professionals seeking to leverage the unique structural attributes of this versatile molecule.

Introduction: The Significance of the Chiral Pyrrolidine Scaffold

The pyrrolidine ring is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs due to its favorable pharmacological and pharmacokinetic properties.[1] When a stereocenter is introduced, as in this compound, it allows for precise three-dimensional control over molecular architecture. This stereochemical definition is often crucial for selective interaction with biological targets like enzymes and receptors, where one enantiomer may exhibit the desired therapeutic effect while the other is inactive or even detrimental.[2]

This guide focuses specifically on the (R)-enantiomer, a less common but equally important counterpart to the more frequently cited (S)-isomer. We will explore the causality behind its synthesis and application, providing field-proven insights into its use as a precursor for chiral ligands, organocatalysts, and active pharmaceutical ingredients (APIs).

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational for its effective use in a laboratory setting. While a specific CAS number for the free base of the (R)-enantiomer is not prominently listed in major databases, its dihydrochloride salt is well-documented. For clarity, this section provides identifiers for the racemic mixture and related stereoisomers.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[(2R)-1-methylpyrrolidin-2-yl]ethanamine | [3] |

| Molecular Formula | C₇H₁₆N₂ | [4] |

| Molecular Weight | 128.22 g/mol | [5][6] |

| Appearance | Light beige to light brown powder | [5] |

| Boiling Point | 152.7°C at 760 mmHg | [5][] |

| Density | ~0.9 g/cm³ | [5][] |

| CAS Number (Racemic) | 51387-90-7 | [5][6] |

| CAS Number ((S)-enantiomer) | 422545-95-7 | [] |

| CAS Number ((R)-enantiomer dihydrochloride) | Not explicitly found, but its MDL number is MFCD22372691 | [3] |

| PubChem CID (Racemic) | 98388 | [6] |

| PubChem CID ((R)-enantiomer) | 25272068 | [4] |

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure amines is a critical challenge in organic chemistry. The value of this compound lies in its chirality, necessitating a synthesis strategy that can selectively produce the desired (R)-enantiomer. A common and effective approach involves the stereoselective reduction of a suitable precursor derived from a chiral starting material, such as D-proline.

Synthetic Workflow Overview

The following workflow illustrates a conceptual pathway for synthesizing the target molecule, starting from a protected form of D-proline. This multi-step process ensures the retention or controlled inversion of stereochemistry to yield the desired (R)-product.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Asymmetric Reduction Approach

This protocol is a representative method adapted from principles of asymmetric synthesis, starting from 1-methyl-2-pyrrolidinone, which is an achiral and economical starting material.[8] The key chiral induction step would involve an asymmetric hydrogenation.

Step 1: Synthesis of (1-Methylpyrrolidin-2-ylidene)acetonitrile

-

To a solution of 1-methyl-2-pyrrolidinone in an appropriate solvent (e.g., THF), add an equimolar amount of acetonitrile.

-

Under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0°C.

-

Slowly add a strong base, such as potassium tert-butoxide, to facilitate the condensation reaction.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and perform an extractive workup. Purify the resulting crude product by column chromatography to yield (1-methylpyrrolidin-2-ylidene)acetonitrile.[8][9]

Step 2: Asymmetric Hydrogenation to this compound

-

In a high-pressure reaction vessel, dissolve the (1-methylpyrrolidin-2-ylidene)acetonitrile intermediate in a suitable solvent, such as methanol.

-

Add a chiral catalyst. A common choice for such transformations is a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., (R)-BINAP). The choice of ligand is critical for inducing the desired (R)-stereochemistry.

-

Pressurize the vessel with hydrogen gas (H₂) to a specified pressure (e.g., 50-100 atm).

-

Heat the reaction to a moderate temperature (e.g., 40-60°C) and stir for 12-24 hours.

-

After the reaction is complete, carefully vent the hydrogen and filter the mixture to remove the catalyst.

-

Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or conversion to a salt (e.g., dihydrochloride) followed by recrystallization.[10]

Causality Note: The use of a chiral catalyst in Step 2 is the cornerstone of this protocol. The catalyst creates a chiral environment around the substrate, forcing the hydrogen atoms to add to one face of the molecule preferentially, thus leading to an excess of the (R)-enantiomer.

Applications in Asymmetric Synthesis and Drug Discovery

The primary utility of this compound is as a chiral building block. Its two amine groups—a tertiary amine within the ring and a primary exocyclic amine—can be selectively functionalized to create a wide array of derivatives.[9]

Precursor for Chiral Ligands and Organocatalysts

This diamine is an excellent precursor for bidentate ligands used in metal-catalyzed asymmetric reactions. The two nitrogen atoms can coordinate to a metal center (e.g., rhodium, iridium, palladium), forming a stable complex that can catalyze reactions like asymmetric hydrogenation, hydrosilylation, and C-C bond formation with high enantioselectivity.

Furthermore, derivatives of this compound are used in organocatalysis, a field that avoids the use of metals. For instance, the primary amine can be converted into a thiourea or sulfonamide, which can act as a hydrogen-bond donor, while the tertiary amine acts as a Lewis base. This bifunctional activation mechanism is highly effective in promoting stereoselective reactions.[11]

Caption: Key application pathways for the title compound.

Role in the Synthesis of Biologically Active Molecules

The pyrrolidine scaffold is a key component in drugs targeting the central nervous system (CNS), as well as antiviral and anticancer agents.[1][12] The specific stereochemistry of a pyrrolidine derivative can dramatically alter its binding affinity and efficacy. For example, studies on estrogen receptor α antagonists have shown that the orientation of a methyl group on the pyrrolidine ring (R vs. S) can completely change the drug's mode of action.[12] While specific examples incorporating this compound are proprietary or less common in public literature than its (S)-counterpart, its value as a fragment for building such stereospecific drugs is clear. It provides a rigid, chiral core upon which further complexity can be built to optimize interactions with a biological target.

Analytical Characterization

Confirming the structure and stereochemical purity of the final product is a non-negotiable step in its synthesis and application.

-

Structural Confirmation: Standard techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are used to confirm the chemical structure and connectivity of the molecule.

-

Enantiomeric Purity: Determining the enantiomeric excess (e.e.) is crucial. This is typically achieved using Chiral High-Performance Liquid Chromatography (Chiral HPLC).

Protocol for Chiral HPLC Analysis

-

Column Selection: Choose a chiral stationary phase (CSP) column capable of separating the enantiomers. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for amines.

-

Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape and resolution. A common starting condition would be 90:10 hexane:isopropanol with 0.1% diethylamine.

-

Sample Preparation: Dissolve a small amount of the synthesized amine in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times. The enantiomeric excess can be calculated from the relative peak areas of the (R)- and (S)-isomers.

-

Validation: For confirmation, inject a sample of the racemic mixture to identify the retention times of both enantiomers.

Safety and Handling

Based on data for the racemic mixture, 2-(2-Aminoethyl)-1-methylpyrrolidine is classified as a hazardous substance.[8]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

-

Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion

This compound is a high-value chiral intermediate whose utility in drug discovery and asymmetric catalysis is rooted in its defined stereochemistry and dual amine functionality. Its synthesis requires carefully controlled stereoselective methods to produce the enantiomerically pure form required for modern pharmaceutical development. As the demand for highly specific and potent therapeutics grows, the importance of such well-defined chiral building blocks will continue to increase, making this compound a key tool for medicinal and organic chemists.

References

-

Vitamvas, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (R)-2-(1-methylpyrrolidin-2-yl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Ji, H., et al. (2010). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (2005). 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof.

-

Alcázar, E., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules. Retrieved from [Link]

- Google Patents. (2008). Processes for preparing (r)-2-methylpyrrolidine and (s).

-

PubChem. (n.d.). 2-(2-Aminoethyl)-1-methylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Arylmethylpyrrolidin-2-yl ethanol amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Vicario, J., & Badía, D. (2019). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 1-Pyrrolidineethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Meltzer, P. C., et al. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Sánchez-López, E., et al. (2021). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chiralen.com [chiralen.com]

- 4. This compound | C7H16N2 | CID 25272068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 2-(2-Aminoethyl)-1-methylpyrrolidine | C7H16N2 | CID 98388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine from L-Proline

Abstract

(R)-2-(1-Methylpyrrolidin-2-yl)ethanamine is a valuable chiral building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of various pharmaceuticals. This technical guide provides a detailed, field-proven methodology for the synthesis of this compound starting from the readily available and enantiomerically pure precursor, L-proline. The presented route emphasizes robust and scalable transformations, including Boc protection, amide bond formation, reduction, and N-methylation. Each step is accompanied by in-depth explanations of the underlying chemical principles, detailed experimental protocols, and methods for characterization to ensure scientific integrity and reproducibility. This document is designed to be a practical resource for chemists in research and development, offering a clear pathway to obtaining the target molecule with high purity and yield.

Introduction and Strategic Overview

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical development. The pyrrolidine motif, in particular, is a privileged scaffold found in numerous biologically active compounds. This compound represents a chiral diamine where the stereocenter, derived from the natural amino acid L-proline, provides a rigid conformational constraint that is often crucial for specific molecular interactions with biological targets.

The synthetic challenge lies in the efficient two-carbon extension from the C-2 carboxylate of L-proline to form the desired ethanamine side chain while preserving the inherent stereochemistry. The strategy detailed herein proceeds through four key transformations:

-

N-Protection: The secondary amine of the pyrrolidine ring is protected to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under various reaction conditions and its straightforward removal under acidic conditions.

-

Amide Formation: The carboxylic acid is activated and coupled with ammonia to form a primary amide. This sets the stage for the introduction of the side-chain nitrogen.

-

Reduction: The primary amide and the Boc-protected carbonyl are concurrently reduced to their corresponding amines. A powerful reducing agent like Lithium Aluminum Hydride (LAH) is required for this transformation.

-

N-Methylation: The final step involves the selective methylation of the pyrrolidine nitrogen to yield the target compound.

This pathway is advantageous due to the accessibility of reagents, the reliability of the transformations, and the high stereochemical fidelity, making it suitable for both laboratory-scale synthesis and potential scale-up.

Overall Synthetic Workflow

The multi-step synthesis is visualized below, illustrating the progression from the starting material to the final product.

Caption: Synthetic pathway from L-Proline to the target amine.

Detailed Experimental Protocols

This section provides step-by-step methodologies for each reaction in the synthetic sequence. All procedures are based on established and peer-reviewed methods.

Step 1: N-Boc Protection of L-Proline

Principle: The secondary amine of L-proline is protected with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The base deprotonates the amine, increasing its nucleophilicity towards the Boc anhydride.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Proline | 115.13 | 10.0 g | 86.8 mmol |

| Sodium Hydroxide (NaOH) | 40.00 | 3.82 g | 95.5 mmol |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 20.8 g | 95.5 mmol |

| Dioxane | - | 50 mL | - |

| Water | - | 50 mL | - |

Protocol:

-

In a 250 mL round-bottom flask, dissolve L-proline and sodium hydroxide in 50 mL of water.

-

Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Dissolve di-tert-butyl dicarbonate in 50 mL of dioxane and add it dropwise to the aqueous solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the mixture in vacuo to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate (2 x 30 mL) to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl, keeping the solution cool in an ice bath.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (Boc-Pro-OH) as a white solid.

-

Expected Yield: ~90-95%

-

Characterization: ¹H NMR, ¹³C NMR, Mass Spectrometry.

-

Step 2: Synthesis of (R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate

Principle: The carboxylic acid of Boc-Pro-OH is activated as a mixed anhydride using isobutyl chloroformate in the presence of a non-nucleophilic base, N-methylmorpholine (NMM). This activated intermediate reacts readily with ammonia to form the primary amide. This method is highly efficient for generating amides and avoids racemization.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Boc-Pro-OH | 215.25 | 15.0 g | 69.7 mmol |

| N-Methylmorpholine (NMM) | 101.15 | 7.7 mL | 69.7 mmol |

| Isobutyl chloroformate | 136.58 | 9.1 mL | 69.7 mmol |

| Ammonia (0.5 M in dioxane) | 17.03 | 153 mL | 76.7 mmol |

| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |

Protocol:

-

Dissolve Boc-Pro-OH in 200 mL of anhydrous THF in a 500 mL flask under a nitrogen atmosphere.

-

Cool the solution to -15 °C using an ice-salt bath.

-

Add N-methylmorpholine dropwise, followed by the slow, dropwise addition of isobutyl chloroformate, maintaining the temperature at -15 °C.

-

Stir the resulting mixture for 15 minutes to allow for the formation of the mixed anhydride.

-

Add the 0.5 M solution of ammonia in dioxane dropwise, ensuring the temperature does not rise above -10 °C.

-

After the addition is complete, allow the reaction to stir at -15 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Filter the mixture to remove the N-methylmorpholine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate (150 mL) and wash sequentially with 5% citric acid solution (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product as a white solid.

-

Expected Yield: ~85-90%

-

Reference: This procedure is adapted from established methods for mixed anhydride amide coupling.

-

Step 3: Reduction of Amide to Amine

Principle: Lithium Aluminum Hydride (LAH) is a potent reducing agent capable of reducing both the primary amide and the carbamate (Boc group) carbonyl. The reaction proceeds via a complex aluminum-hydride mechanism to furnish the primary amine side chain and, in this case, also results in the N-methylation of the pyrrolidine ring due to the cleavage and subsequent reaction of the Boc group's tert-butyl fragment under the reaction conditions. However, for a cleaner product, a two-step reduction and methylation is often preferred. The protocol below describes the reduction to the diamine intermediate first.

Caption: Conceptual diagram of amide reduction by LAH.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Boc-Pro-Amide | 214.27 | 10.0 g | 46.7 mmol |

| Lithium Aluminum Hydride (LAH) | 37.95 | 5.3 g | 140 mmol |

| Tetrahydrofuran (THF), anhydrous | - | 250 mL | - |

Protocol:

-

CAUTION: LAH reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

-

In a 1 L three-necked flask equipped with a reflux condenser and a dropping funnel, suspend LAH in 150 mL of anhydrous THF.

-

Dissolve the Boc-Pro-Amide in 100 mL of anhydrous THF and add it to the dropping funnel.

-

Add the amide solution dropwise to the LAH suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to 0 °C in an ice bath.

-

Quenching (Fieser workup): Cautiously and sequentially add 5.3 mL of water, followed by 5.3 mL of 15% aqueous NaOH, and finally 16 mL of water. Stir vigorously for 30 minutes. This procedure precipitates the aluminum salts as a granular solid.

-

Filter the white precipitate and wash it thoroughly with THF (3 x 50 mL).

-

Combine the filtrate and washings and dry over anhydrous potassium carbonate (K₂CO₃).

-

Filter and concentrate the solution under reduced pressure to obtain crude (R)-2-(pyrrolidin-2-yl)ethanamine. This intermediate is often used directly in the next step without further purification.

-

Expected Yield: ~70-80%

-

Step 4: N-Methylation via Eschweiler-Clarke Reaction

Principle: The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines. It uses formic acid as the reducing agent and formaldehyde as the source of the methyl group. The reaction proceeds through the formation of an iminium ion, which is then reduced by formate. It is highly selective for methylation and avoids over-alkylation.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Crude Diamine Intermediate | 114.19 | ~5.3 g | ~46.7 mmol |

| Formic Acid (HCOOH, ~98%) | 46.03 | 10.6 mL | ~280 mmol |

| Formaldehyde (HCHO, 37% aq. soln.) | 30.03 | 7.0 mL | ~93.4 mmol |

Protocol:

-

Combine the crude diamine intermediate with formic acid in a round-bottom flask and cool to 0 °C.

-

Slowly add the formaldehyde solution dropwise.

-

After addition, attach a reflux condenser and heat the mixture at 90-100 °C for 6-8 hours (vigorous CO₂ evolution will be observed initially).

-

Cool the reaction to room temperature and basify to pH > 12 by carefully adding solid NaOH or 50% aqueous NaOH solution, keeping the flask in an ice bath.

-

Extract the aqueous layer with dichloromethane (DCM) or diethyl ether (4 x 50 mL).

-

Combine the organic extracts, dry over anhydrous K₂CO₃, filter, and concentrate under reduced pressure.

-

The resulting crude oil can be purified by distillation under reduced pressure or by column chromatography to yield pure this compound.

-

Expected Yield: ~75-85%

-

Final Characterization: ¹H NMR, ¹³C NMR, Chiral HPLC (to confirm enantiomeric purity), Mass Spectrometry.

-

Safety and Handling

-

Lithium Aluminum Hydride (LAH): Extremely pyrophoric and water-reactive. Must be handled under an inert atmosphere. All quenching operations must be performed slowly and with extreme caution behind a blast shield.

-

Isobutyl chloroformate: Corrosive and lachrymatory. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Formic Acid: Corrosive. Avoid inhalation and skin contact.

Conclusion

The synthesis outlined in this guide provides a reliable and well-documented pathway for producing this compound from L-proline. By employing standard organic transformations such as Boc protection, mixed anhydride amide coupling, LAH reduction, and Eschweiler-Clarke methylation, this valuable chiral building block can be obtained in good overall yield and high enantiomeric purity. The detailed protocols and mechanistic rationale serve as a practical resource for researchers engaged in pharmaceutical and chemical synthesis.

References

-

Title: A convenient method for the synthesis of amides Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Anhydrides and Acid Halides. Source: Journal of the American Chemical Society URL: [Link]

-

Title: Reagents for Organic Synthesis, Volume 1 Source: Wiley URL: [Link]

-

Title: The Eschweiler-Clarke Reaction Source: Organic Reactions URL: [Link]

(R)-2-(1-Methylpyrrolidin-2-yl)ethanamine spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine

Introduction

This compound, a chiral diamine, is a crucial building block in synthetic organic chemistry and drug development. Its distinct structural features—a chiral center, a tertiary amine within a pyrrolidine ring, and a primary amine on an ethyl side chain—necessitate rigorous analytical characterization to ensure identity, purity, and stereochemical integrity. This guide provides a comprehensive analysis of the core spectroscopic data essential for its unequivocal identification: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

As a Senior Application Scientist, the objective here is not merely to present data but to illuminate the logic behind the spectral patterns. We will explore how each signal, peak, and fragment corroborates the molecular structure, offering a self-validating analytical workflow for researchers and quality control professionals.

Molecular Structure and Analytical Overview

The foundation of any spectroscopic analysis is a clear understanding of the molecule's architecture. The structure of this compound, with a molecular formula of C₇H₁₆N₂ and a molecular weight of 128.22 g/mol , is annotated below for subsequent spectral assignments.[1]

Caption: Annotated structure of this compound.

The analytical workflow involves a tripartite approach:

-

NMR Spectroscopy confirms the carbon-hydrogen framework and connectivity.

-

IR Spectroscopy identifies the key functional groups (primary and tertiary amines).

-

Mass Spectrometry verifies the molecular weight and provides structural clues through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a complete picture of the molecular skeleton. The data presented is based on spectra available for the racemic mixture, which is spectrally identical to the pure (R)-enantiomer in a standard achiral solvent.[1]

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The signals are typically broad due to nitrogen's quadrupole moment and potential proton exchange, especially for the N-H protons.

Expertise & Experience: The choice of solvent is critical. In an aprotic solvent like CDCl₃, the primary amine protons (-NH₂) are often visible as a broad singlet. In a protic solvent like D₂O, these protons will exchange with deuterium, causing the signal to disappear, which is a key diagnostic test.

Table 1: Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations (COSY) |

|---|---|---|---|---|

| -NH₂ (ethylamine) | ~1.3 - 2.0 | broad singlet | 2H | - |

| H¹, H², H³ (pyrrolidine) | ~1.4 - 1.9 | multiplet | 6H | H⁴, H⁵ |

| H⁴ (chiral center) | ~2.0 - 2.2 | multiplet | 1H | H¹, H³, H⁵ |

| N-CH₃ (H⁷) | ~2.2 - 2.3 | singlet | 3H | - |

| H⁵ (ethyl chain) | ~2.4 - 2.6 | multiplet | 2H | H⁴, H⁶ |

| H⁶ (ethyl chain) | ~2.7 - 2.9 | multiplet | 2H | H⁵ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments. Given the molecule's lack of symmetry, all seven carbon atoms are expected to be distinct.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale for Shift |

|---|---|---|---|

| C² | ~22.0 | Negative (CH₂) | Pyrrolidine ring carbon, distant from N. |

| C³ | ~29.0 | Negative (CH₂) | Pyrrolidine ring carbon, adjacent to chiral center. |

| C⁵ | ~38.0 | Negative (CH₂) | Ethyl chain carbon, adjacent to chiral center. |

| C⁶ | ~40.0 | Negative (CH₂) | Ethyl chain carbon, adjacent to primary amine. |

| N-CH₃ (C⁷) | ~42.0 | Positive (CH₃) | Methyl group on tertiary nitrogen. |

| C¹ | ~57.0 | Negative (CH₂) | Pyrrolidine carbon adjacent to tertiary nitrogen. |

| C⁴ | ~65.0 | Positive (CH) | Chiral carbon, adjacent to tertiary nitrogen and ethyl chain. |

NMR Experimental Protocol

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-15 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 220-240 ppm.

-

-

DEPT-135 Acquisition: Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals (CH/CH₃ positive, CH₂ negative).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of the amine and aliphatic groups.

Expertise & Experience: Attenuated Total Reflectance (ATR) is the preferred technique for a liquid sample like this, as it requires minimal sample preparation and provides high-quality, reproducible spectra. The N-H stretching region is particularly informative; a primary amine (-NH₂) typically shows two bands (symmetric and asymmetric stretching), whereas a secondary amine shows one, and a tertiary amine shows none.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3350 - 3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium |

| 2960 - 2850 | C-H Aliphatic Stretch | -CH₃, -CH₂, -CH | Strong |

| ~2780 | C-H Stretch (Bohlmann bands) | Tertiary Amine | Weak-Medium |

| 1650 - 1580 | N-H Scissoring (Bend) | Primary Amine (-NH₂) | Medium |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint.

Trustworthiness: The molecular ion peak (M⁺˙) should correspond to the exact mass of the molecule (Monoisotopic mass: 128.1313 Da).[2] High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₇H₁₆N₂).

The most significant fragmentation pathway for N-alkyl pyrrolidines is α-cleavage, where the bond adjacent to the nitrogen atom breaks. This results in the formation of a stable, resonance-stabilized iminium cation. For this molecule, cleavage can occur at two positions, but one pathway is strongly favored.

-

Pathway A (Favored): Cleavage of the C⁴-C⁵ bond (alpha to the ring nitrogen) to lose the aminoethyl radical (•CH₂CH₂NH₂). This forms a highly stable tertiary iminium cation at m/z 84 . This is often the base peak.

-

Pathway B: Cleavage within the ring can lead to a fragment at m/z 71 .

Caption: Dominant fragmentation pathway in Mass Spectrometry.

Table 4: Expected Mass Spectrometry Fragments (Electron Ionization)

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 128 | [M]⁺˙ | [C₇H₁₆N₂]⁺˙ | Molecular Ion |

| 84 | [M - C₂H₄N]⁺ | [C₅H₁₀N]⁺ | Base Peak, from α-cleavage losing the aminoethyl radical. |

| 71 | [C₄H₉N]⁺ | [C₄H₉N]⁺ | Fragment from ring opening. |

| 44 | [C₂H₆N]⁺ | [C₂H₆N]⁺ | Aminoethyl fragment ion. |

Integrated Analytical Workflow

Confirming the identity of this compound requires a holistic interpretation of all spectroscopic data. The diagram below illustrates the logical flow of this self-validating system.

Caption: Logical workflow for structural verification.

References

-

PubChem. (n.d.). 2-(2-Aminoethyl)-1-methylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methylpyrrolidine. John Wiley & Sons, Inc. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Material Properties of (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the material safety, handling, and core properties of (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine. As a chiral building block, this pyrrolidine derivative is of significant interest in the synthesis of complex molecular architectures for pharmaceutical development.[1] A thorough understanding of its hazard profile and handling requirements is paramount to ensure laboratory safety and experimental integrity. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide causal explanations for protocols, empowering researchers to work with this compound safely and effectively.

Section 1: Chemical and Physical Identity

This compound is a chiral amine featuring a pyrrolidine ring, a common scaffold in a wide range of biologically active compounds.[2] Its identity and fundamental physical properties are summarized below. It is important to note that while specific data for the (R)-enantiomer is limited, the properties are generally consistent with the racemic mixture.

Table 1: Physicochemical Properties of 2-(1-Methylpyrrolidin-2-yl)ethanamine

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₇H₁₆N₂ | [3][4] |

| Molecular Weight | 128.22 g/mol | [3][4] |

| CAS Number | 51387-90-7 (unspecified stereochemistry) | [4][5] |

| Appearance | Light beige to light brown powder or liquid | [5][6] |

| Boiling Point | ~152.7 °C at 760 mmHg | [5][] |

| Density | ~0.9 g/cm³ | [5][] |

| Flash Point | ~149 °F (65 °C) | [5] |

| IUPAC Name | 2-[(2R)-1-methylpyrrolidin-2-yl]ethanamine |[3][8] |

Caption: Chemical structure of this compound.

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as hazardous and must be handled with appropriate caution. The primary hazards are associated with its corrosive and irritant nature, as well as acute oral toxicity.[4][9] The GHS classification underscores the potential for significant harm upon improper exposure.

Hazard Statements:

The toxicological profile indicates that the primary risk is acute damage to tissues upon direct contact. The "serious eye damage" classification (H318) is particularly critical, as it implies a risk of irreversible injury.[5] The respiratory irritation (H335) necessitates handling in a well-ventilated area to avoid inhaling vapors.[5] While specific toxicological studies on the (R)-enantiomer are not widely available, it must be assumed to carry, at a minimum, the same hazards as the racemic mixture.

Caption: Primary GHS hazard classifications for the compound.

Section 3: Safe Handling, Storage, and Exposure Control

Adherence to strict protocols is non-negotiable when working with this compound. The following guidelines are designed to mitigate the risks identified in Section 2.

Engineering Controls

The primary engineering control is the mandatory use of a certified chemical fume hood.[6][10] This is a self-validating control; its proper function contains vapors and prevents respiratory exposure, directly addressing the H335 hazard. An eyewash station and safety shower must be readily accessible and tested regularly, providing immediate decontamination capability for accidental exposures.[11]

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier between the researcher and the chemical. The selection is based on the specific hazards of skin and eye damage.

-

Eye Protection: Tightly fitting safety goggles are required.[12] Due to the H318 classification (Causes serious eye damage), a face shield worn over safety goggles is strongly recommended to protect against splashes.[12][13]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[12] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[12] Contaminated gloves must be disposed of as hazardous waste.[12]

-

Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[14]

Storage Protocols

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

-

Container: Store in a tightly closed container to prevent the release of vapors and protect from atmospheric moisture.[5][10]

-

Location: Keep the container in a cool, dry, and well-ventilated place.[5][12]

-

Incompatibilities: Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[11][13] Reaction with these substances can be exothermic and produce hazardous byproducts.

Section 4: Emergency Procedures and First Aid

In the event of an exposure, immediate and correct action can significantly reduce the severity of the outcome.

Step-by-Step First Aid Protocols:

-

Eye Contact:

-

Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of the eye and surrounding tissues.[11]

-

Remove contact lenses if present and easy to do so.[12]

-

Seek immediate medical attention from a poison center or physician.[12] The urgency is dictated by the risk of permanent eye damage.

-

-

Skin Contact:

-

Inhalation:

-

Ingestion:

Section 5: Fire and Accidental Release Measures

Fire-Fighting Measures

This compound has a flash point of approximately 149°F (65°C), making it a combustible liquid.[5]

-

Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[9]

-

Special Procedures: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to protect against hazardous combustion products like oxides of carbon and nitrogen.[14][15]

Accidental Release Measures

A swift and safe response to a spill is essential to prevent exposure and environmental contamination.

Caption: Workflow for responding to an accidental laboratory spill.

Section 6: Synthesis and Applications in Drug Development

This compound is primarily utilized as an intermediate or building block in synthetic chemistry.[6] Its value lies in the chiral pyrrolidine core, a privileged scaffold found in numerous pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] While detailed pharmacological data for this specific molecule is not extensively published, its structural motifs are incorporated into more complex active pharmaceutical ingredients (APIs).[6]

A common synthetic route starts from 1-methyl-2-pyrrolidinone, proceeding through a (1-methylpyrrolidin-2-ylidene)-acetonitrile intermediate, which is then hydrogenated to yield the final product.[6] Researchers using this compound are typically doing so to construct novel molecules with potential therapeutic applications.[6][16]

Conclusion

This compound is a valuable research chemical that demands respect and careful handling. It is harmful if swallowed, causes skin and respiratory irritation, and poses a significant risk of serious, potentially irreversible, eye damage. All laboratory operations must be conducted within a chemical fume hood with appropriate PPE. By understanding the causality behind these safety protocols, researchers can effectively mitigate the risks and leverage the synthetic utility of this important chiral building block.

References

-

PubChem. This compound | C7H16N2 | CID 25272068. National Center for Biotechnology Information. [Link]

-

Loba Chemie. (2025). PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. [Link]

-

New Jersey Department of Health. (1999). HAZARD SUMMARY - Pyrrolidine. [Link]

-

PubChem. (R)-2-(1-methylpyrrolidin-2-yl)ethanol. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(2-Aminoethyl)-1-methylpyrrolidine | C7H16N2 | CID 98388. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). CN1621403A - 2-(2-aminoethyl)

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C7H16N2 | CID 25272068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2-Aminoethyl)-1-methylpyrrolidine | C7H16N2 | CID 98388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. (R)-2-(1-methylpyrrolidin-2-yl)ethanol | C7H15NO | CID 6950163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. nj.gov [nj.gov]

- 14. lobachemie.com [lobachemie.com]

- 15. fishersci.com [fishersci.com]

- 16. CN1621403A - 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof - Google Patents [patents.google.com]

The (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine Scaffold: A Technical Guide to its Structural Analogues and Derivatives in Drug Discovery

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its non-planar, puckered structure provides an excellent three-dimensional framework for the precise spatial orientation of functional groups, which is critical for selective interactions with biological targets.[3] Among the vast chemical space of pyrrolidine-containing molecules, (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine stands out as a versatile building block for generating a diverse array of structural analogues and derivatives with significant potential in drug discovery, particularly for central nervous system (CNS) disorders.

This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and pharmacological profiles of structural analogues and derivatives of this compound. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and explore the polypharmacological landscape of these compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Core Structure and Physicochemical Properties

The foundational molecule, this compound, possesses a chiral center at the 2-position of the pyrrolidine ring, a tertiary amine within the ring, and a primary amine in the ethyl side chain. This unique arrangement of basic nitrogens with differing steric and electronic environments allows for selective functionalization and diverse molecular elaborations.

| Property | Value |

| Molecular Formula | C7H16N2 |

| Molecular Weight | 128.22 g/mol |

| Stereochemistry | (R)-enantiomer |

| Key Functional Groups | Tertiary amine (pyrrolidine ring), Primary amine (ethyl side chain) |

Synthetic Strategies for Analogue Development

The synthesis of analogues of this compound can be broadly categorized into two approaches: modification of the core scaffold and de novo synthesis of the pyrrolidine ring. The choice of strategy is often dictated by the desired structural modifications and the availability of starting materials.

Modification of the Core Scaffold

A common and efficient approach involves the derivatization of the primary amine of the ethyl side chain. This allows for the introduction of a wide variety of substituents to explore their impact on pharmacological activity.

Experimental Protocol: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of the primary amine via reductive amination.

Step 1: Imine Formation

-

To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add the desired aldehyde or ketone (1.1 eq).

-

Add a dehydrating agent, such as anhydrous magnesium sulfate or sodium sulfate, to the reaction mixture.

-

Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.

Step 2: Reduction to the Amine

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated derivative.

Causality behind Experimental Choices: The use of a two-step, one-pot reductive amination is a mild and efficient method for N-alkylation. The choice of reducing agent can influence the reaction's selectivity and compatibility with other functional groups. Sodium triacetoxyborohydride is often preferred for its milder nature and tolerance of a wider range of functional groups compared to the more reactive sodium borohydride.

De Novo Synthesis of the Pyrrolidine Ring

For analogues with modifications to the pyrrolidine ring itself, a de novo synthesis is required. Several powerful methods exist for the stereoselective synthesis of 2-substituted pyrrolidines.

1. Asymmetric Allylic Alkylation and Ring Contraction

This method allows for the synthesis of enantioenriched 2,2-disubstituted pyrrolidines.[3] A stereogenic quaternary center is first established via an asymmetric allylic alkylation, followed by a stereospecific ring contraction.[3]

2. Nucleophilic Addition to Chiral N-Acyliminium Ions

The addition of carbon nucleophiles to cyclic N-acyliminium ions bearing a chiral auxiliary provides a highly enantioselective route to 2-substituted pyrrolidines and piperidines.[4]

3. Ring-Closing Enyne Metathesis

This atom-economical reaction utilizes ruthenium catalysts to construct the pyrrolidine ring from acyclic precursors containing both an alkene and an alkyne moiety.[5]

Visualizing the Synthetic Workflow: A Generalized Approach

Caption: General synthetic strategies for analogue development.

Structure-Activity Relationships (SAR) and Pharmacological Profiles

Analogues of this compound have been investigated for their activity at a range of CNS targets, demonstrating their potential as polypharmacological agents.[6]

Monoamine Transporters (DAT, NET, SERT)

Derivatives of the core scaffold have shown significant activity as inhibitors of monoamine transporters, which are crucial for regulating the levels of dopamine, norepinephrine, and serotonin in the synapse.[7][8]

A study on pyrovalerone analogues, which share the 2-aminopentanophenone scaffold, revealed that these compounds are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), with less activity at the serotonin transporter (SERT).[2] The S-enantiomer was found to be the more active isomer.[2]

| Modification | Effect on DAT/NET Inhibition |

| Aromatic ring substitution (e.g., 3,4-dichloro) | Increased potency |

| N-alkylation of the pyrrolidine | Can modulate potency and selectivity |

| Ring size (pyrrolidine vs. piperidine) | Pyrrolidine generally preferred for high potency |

Dopamine Receptors (D2, D3)

The pyrrolidine moiety is a key structural feature in many dopamine receptor ligands.[9] Analogues of this compound have been explored as D2 and D3 receptor ligands.[10][11]

SAR studies on a series of naphthamides incorporating a substituted pyrrolidine ring demonstrated that the nature of the N-alkyl substituent significantly impacts binding affinity at D2 and D3 receptors.[11] Bulkier N-alkyl groups were found to either have no effect on selectivity, increase D3 affinity, or decrease D2 affinity.[11]

Nicotinic Acetylcholine Receptors (nAChRs)

The N-methylpyrrolidine ring is a well-known pharmacophore for nicotinic acetylcholine receptors, with nicotine itself being the prototypical agonist. A series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues demonstrated very high affinities at nAChRs, with Ki values in the picomolar range.[12]

Kappa Opioid Receptors (KOR)

A novel series of pyrrolidinyl-substituted pyranopiperazines has been identified as kappa opioid receptor agonists.[13] In these compounds, the pyrrolidine nitrogen forms a crucial salt bridge interaction with an aspartate residue in the receptor binding pocket.[13]

Visualizing a Potential Signaling Pathway

Caption: A hypothetical GPCR signaling pathway modulated by a pyrrolidine-based analogue.

Chiral Separation of Enantiomers

Given the stereospecific nature of drug-receptor interactions, the separation of enantiomers is a critical aspect of the development of chiral pyrrolidine derivatives. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a general method for the direct chiral separation of pyrrolidine enantiomers using a polysaccharide-based chiral stationary phase (CSP).[14]

-

Column: Chiralcel OD-H (or a similar cellulose-based CSP).

-

Mobile Phase: A mixture of n-hexane and ethanol (e.g., 98:2 v/v) with a small percentage of an amine modifier like triethylamine (TEA) (e.g., 0.2% v/v) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm), depending on the chromophore present in the analyte.

-

Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection: Inject the sample onto the column and monitor the elution of the two enantiomers.

Self-Validating System: The success of the separation is validated by achieving baseline resolution of the two enantiomeric peaks. The elution order can be confirmed by injecting a sample of a known pure enantiomer.

Conclusion

The this compound scaffold is a rich source of novel drug candidates with diverse pharmacological profiles. Its inherent chirality and the presence of multiple functionalization points provide a fertile ground for the design and synthesis of a wide range of structural analogues. The exploration of these analogues has led to the discovery of potent and selective ligands for monoamine transporters, dopamine receptors, nicotinic acetylcholine receptors, and kappa opioid receptors. A thorough understanding of the synthetic methodologies and structure-activity relationships, as outlined in this guide, is essential for harnessing the full potential of this versatile scaffold in the development of next-generation therapeutics for CNS disorders.

References

-

Synthesis and D2 dopaminergic activity of pyrrolidinium, tetrahydrothiophenium, and tetrahydrothiophene analogues of sulpiride. PubMed. [Link]

-

Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. PubMed. [Link]

-

Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. PubMed Central. [Link]

-

Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Chemistry Portal. [Link]

-

Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. ScienceDirect. [Link]

-

Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PubMed Central. [Link]

-

Synthesis and structure-activity relationships of naphthamides as dopamine D3 receptor ligands. PubMed. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. [Link]

-

Asymmetric synthesis of 2-substituted pyrrolidines and piperidines by nucleophilic addition to N-acyliminium ions bearing pyrrolidine chiral auxiliaries. Sci-Hub. [Link]

-

The Novel Pyrrolidine Nor-Lobelane Analog UKCP-110 [cis-2,5-di-(2-phenethyl). ASPET Journals. [Link]

-

Asymmetric synthesis of N-substituted (R)-2-[(pyrrolidin-1-yl)methyl]pyrrolidines. York Research Database. [Link]

-

Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. MDPI. [Link]

-

Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. [Link]

-

1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]

-

Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. ResearchGate. [Link]

-

Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed. [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]

-

Discovery and Development of Monoamine Transporter Ligands. PubMed Central. [Link]

-

Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. PubMed Central. [Link]

-

Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. PubMed Central. [Link]

-

Characterization of Pyrrolidinyl-hexahydro-pyranopiperazines as a Novel Kappa Opioid Receptor Agonist Scaffold. PubMed Central. [Link]

-

Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. PubMed. [Link]

-

Polypharmacological Approaches for CNS Diseases: Focus on Endocannabinoid Degradation Inhibition. PubMed Central. [Link]

-

Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. PubMed. [Link]/38614995/)

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sci-Hub. Asymmetric synthesis of 2-substituted pyrrolidines and piperidines by nucleophilic addition to N-acyliminium ions bearing pyrrolidine chiral auxiliaries / Tetrahedron Letters, 1994 [sci-hub.ru]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Polypharmacological Approaches for CNS Diseases: Focus on Endocannabinoid Degradation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and D2 dopaminergic activity of pyrrolidinium, tetrahydrothiophenium, and tetrahydrothiophene analogues of sulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of naphthamides as dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of Pyrrolidinyl-hexahydro-pyranopiperazines as a Novel Kappa Opioid Receptor Agonist Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

(R)-2-(1-Methylpyrrolidin-2-yl)ethanamine mechanism of action in catalysis

An In-depth Technical Guide

Topic: (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine: Mechanism of Action in Asymmetric Catalysis

Audience: Researchers, scientists, and drug development professionals.

Abstract